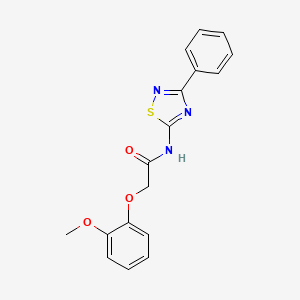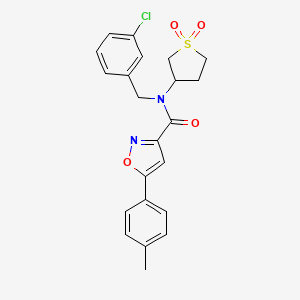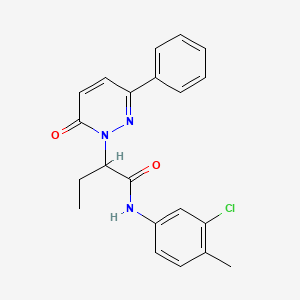
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group, a phenyl group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-methoxyphenyl)-2-phenylethan-1-ol
- 4-(3-Hydroxy-2-methylphenoxy)-2-methylbenzonitrile
- (2S)-3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Uniqueness
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-6-10-14(13)23-11-15(21)18-17-19-16(20-24-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,20,21) |
Clé InChI |
DOWNTOGEHFKWRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11370578.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11370599.png)
![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11370601.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11370610.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11370613.png)

![N-(5-Chloro-2-methoxyphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11370634.png)
![N-(3-acetylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11370641.png)

![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11370656.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11370660.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11370665.png)
